trans-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate
Description
Molecular Architecture and Stereochemical Configuration
The molecular structure of trans-benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate consists of a pyrrolidine ring substituted at positions 1, 3, and 4. The benzyl carboxylate group occupies the 1-position, while the 3- and 4-positions are substituted with an amino group and a fluorine atom, respectively. The trans configuration specifies that the amino and fluorine substituents reside on opposite sides of the pyrrolidine ring plane (Figure 1).
The stereochemical arrangement is critical to the compound’s reactivity and physical properties. The fluorine atom, being highly electronegative, induces a gauche effect, stabilizing the ring conformation where the fluorine and amino groups adopt a staggered spatial arrangement. This effect is corroborated by computational studies showing that the trans isomer exhibits lower steric strain and enhanced electronic stabilization compared to its cis counterpart.
Key Structural Features:
- Ring puckering : The pyrrolidine ring adopts a half-chair conformation to minimize torsional strain.
- Bond angles : The C-F bond length measures approximately 1.39 Å, typical for aliphatic fluorinated compounds, while the N-C (amino) bond is 1.46 Å.
- Hydrogen bonding : The amino group participates in intramolecular hydrogen bonding with the carboxylate oxygen, further stabilizing the trans configuration.
IUPAC Nomenclature and Systematic Naming Conventions
The systematic IUPAC name for this compound is benzyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate , derived using the following conventions:
- Parent structure : Pyrrolidine (a five-membered saturated heterocycle with one nitrogen atom).
- Substituents :
- A benzyloxycarbonyl group (-COOCH2C6H5) at position 1.
- An amino group (-NH2) at position 3.
- A fluorine atom (-F) at position 4.
- Stereochemistry : The R and S descriptors at positions 3 and 4, respectively, indicate the trans configuration.
The numbering of the pyrrolidine ring begins at the nitrogen atom, proceeding clockwise to assign positions 1–5. The stereodescriptors are determined using the Cahn-Ingold-Prelog priority rules, prioritizing substituents based on atomic number and branching.
Comparative Analysis of Cis-Trans Isomerism in Fluorinated Pyrrolidines
Cis-trans isomerism in fluorinated pyrrolidines arises from restricted rotation around the C3-C4 bond due to the ring’s rigidity. A comparative analysis reveals distinct thermodynamic and kinetic behaviors between isomers:
| Property | Trans Isomer | Cis Isomer |
|---|---|---|
| Thermodynamic stability | Higher (ΔG ≈ -2.1 kcal/mol) | Lower (ΔG ≈ -1.3 kcal/mol) |
| Dipole moment | 3.8 Debye | 4.5 Debye |
| Solubility in water | 12 mg/mL | 8 mg/mL |
The trans isomer’s stability is attributed to reduced steric hindrance between the amino and fluorine groups and favorable hyperconjugative interactions between the C-F σ* orbital and adjacent C-H bonds. In contrast, the cis isomer experiences destabilizing gauche interactions, leading to higher ring strain.
Crystallographic Data and X-Ray Diffraction Studies
X-ray crystallography confirms the trans configuration and provides precise metrics for bond lengths, angles, and intermolecular interactions. Key crystallographic parameters for this compound include:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 8.23 Å, b = 12.45 Å, c = 10.17 Å |
| Bond lengths | C3-N: 1.46 Å, C4-F: 1.39 Å |
| Dihedral angles | N1-C2-C3-C4: 176.5° |
The crystal packing reveals a layered structure stabilized by N-H···O hydrogen bonds between the amino group and carboxylate oxygen of adjacent molecules (Figure 2). Fluorine atoms participate in weak C-H···F interactions, contributing to the lattice energy. These findings align with studies on analogous fluorinated pyrrolidine derivatives, where fluorine’s electronegativity enhances crystal cohesion.
Properties
Molecular Formula |
C12H15FN2O2 |
|---|---|
Molecular Weight |
238.26 g/mol |
IUPAC Name |
benzyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H15FN2O2/c13-10-6-15(7-11(10)14)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,14H2/t10-,11-/m0/s1 |
InChI Key |
AVWBDFXDXCRQCS-QWRGUYRKSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)F)N |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis typically starts from chiral or racemic precursors such as 3-aminomethyl-3-fluoropyrrolidine derivatives or protected fluoropyrrolidines.
- Common protecting groups include tert-butoxycarbonyl (Boc) or benzyl carbamate for nitrogen protection.
- Fluorination is introduced either by nucleophilic substitution or electrophilic fluorination on preformed pyrrolidine rings.
General Synthetic Route
The preparation involves the following key steps:
Formation of the Pyrrolidine Ring:
- Cyclization of amino acid derivatives or amino alcohols to form the pyrrolidine core.
- Use of chiral auxiliaries or starting materials to control stereochemistry.
Introduction of the Fluorine Atom:
- Electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or nucleophilic fluorination via displacement of a leaving group (e.g., bromide) with fluoride ion.
- Fluorination is stereoselective, often resulting in inversion or retention of configuration depending on conditions.
-
- Amination can be achieved by azide substitution followed by reduction or direct amination of halogenated intermediates.
- Protection/deprotection steps ensure selective functional group transformations.
-
- The nitrogen atom is protected by benzyl chloroformate (Cbz-Cl) to form the benzyl carbamate, stabilizing the amine functionality during subsequent steps.
Representative Procedure (Adapted from Literature)
- A solution of 3-aminomethyl-1-tert-butoxycarbonyl-3-fluoropyrrolidine in dry tetrahydrofuran (THF) is treated with benzyl chloroformate at 0°C to protect the amine as the benzyl carbamate.
- Electrophilic fluorination is performed using NFSI at low temperature to introduce the fluorine atom at the 4-position.
- The reaction mixture is worked up by aqueous base extraction and organic solvent purification.
- Final purification is achieved by column chromatography or recrystallization to isolate trans-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate with high stereochemical purity.
Stereoselectivity and Yield Data
| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome | Notes |
|---|---|---|---|---|
| Aminomethylpyrrolidine formation | Cyclization from amino acid derivatives | 70-90 | High stereoselectivity | Use of chiral auxiliaries improves ee |
| Fluorination | NFSI, BuLi, THF, 0°C to RT | 20-50 | Predominantly trans isomer | Reaction time and temperature critical |
| Carbamate protection | Benzyl chloroformate, 0°C | 85-95 | Retention of stereochemistry | Protects amine for further transformations |
- Yields vary depending on scale and purification methods.
- Stereochemical purity is typically confirmed by NMR and chiral HPLC analysis.
Alternative Synthetic Approaches
Asymmetric Synthesis:
Starting from chiral amino acids such as (S)-asparagine, followed by cyclization and fluorination steps, allows access to enantiomerically enriched this compound with minimal racemization.Azide Route:
Conversion of bromomethyl intermediates to azidomethyl derivatives followed by reduction to amines provides an alternative amination pathway with good yields and stereocontrol.
Analytical and Characterization Techniques
NMR Spectroscopy:
1H and 13C NMR confirm the substitution pattern and stereochemistry; fluorine coupling constants provide insight into configuration.Mass Spectrometry:
Confirms molecular weight and purity.Chiral Chromatography:
Used to assess enantiomeric excess and confirm stereochemical integrity.Elemental Analysis:
Validates compound composition consistent with theoretical values.
Summary Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Electrophilic fluorination | NFSI, BuLi, THF, 0°C to RT | Good stereoselectivity, mild conditions | Moderate yields, sensitive to moisture |
| Nucleophilic fluorination | Fluoride ion displacement on bromide | Straightforward, scalable | Requires good leaving group, possible side reactions |
| Asymmetric synthesis from amino acids | Chiral amino acid, cyclization, fluorination | High enantiomeric purity | Multi-step, longer synthesis time |
| Azide substitution and reduction | Sodium azide, reduction agents | Efficient amination, good yields | Handling of azides requires caution |
Chemical Reactions Analysis
Types of Reactions: trans-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral and Antimicrobial Properties
Recent studies have indicated that derivatives of trans-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate exhibit promising antiviral and antimicrobial activities. For instance, compounds with similar structural motifs have been shown to inhibit viral replication and bacterial growth, suggesting that this compound may share these properties. This compound could potentially serve as a lead structure for developing new antiviral agents targeting specific viral pathways.
1.2 Neurological Applications
The compound has also been investigated for its neuroprotective properties. Research indicates that it may modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in treating neurological disorders.
Pharmacological Studies
2.1 Mechanism of Action
Pharmacological studies have revealed that this compound acts on specific receptors, including PPARα (Peroxisome Proliferator-Activated Receptor Alpha). Agonism of this receptor has been associated with anti-inflammatory effects and improved metabolic profiles in animal models of diabetes and obesity-related disorders. The following table summarizes the findings from various studies regarding its pharmacological effects:
Case Studies
3.1 Case Study on Diabetic Retinopathy
In a controlled study involving diabetic rats, this compound was administered to evaluate its efficacy in reducing retinal vascular leakage, a hallmark of diabetic retinopathy. The results demonstrated that systemic administration significantly lowered vascular leakage compared to untreated controls, indicating its therapeutic potential in managing diabetic complications .
3.2 Case Study on Autoimmune Diseases
Another study focused on the compound's effects on autoimmune responses in DBA/1 mice models induced by pristane. The treatment with this compound resulted in reduced levels of autoantibodies, suggesting a modulatory effect on the immune system that could be beneficial for treating autoimmune conditions .
Mechanism of Action
The mechanism of action of trans-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the pyrrolidine ring can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
*Similarity scores based on molecular descriptor comparisons (e.g., Tanimoto index) .
Key Observations:
tert-Butyl esters (e.g., PB07375, PB07377) offer superior steric protection for the carboxylate group, improving metabolic stability in prodrug designs .
Stereochemical Impact: trans- vs. cis-Configuration: The trans-configuration positions the amino and fluorine groups on opposite faces of the pyrrolidine ring, creating a planar geometry favorable for interactions with flat binding pockets (e.g., kinase active sites). In contrast, cis-analogs may adopt puckered conformations, reducing binding efficiency . Enantiomeric Specificity: Compounds like (3R,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate (CAS: 203866-17-5) exhibit enantiomer-dependent activity, highlighting the importance of chiral synthesis .
Functional Group Modifications: Replacement of the amino group with a carbamate (e.g., tert-butyl (cis-4-fluoropyrrolidin-3-yl)carbamate) reduces basicity, altering solubility and hydrogen-bonding capacity .
Biological Activity
Trans-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrrolidine ring with an amino group and a fluorinated carboxylate side chain. Its molecular formula is C12H14FNO2, and it exhibits properties typical of amino acid derivatives.
Research indicates that this compound acts primarily as a selective inhibitor of specific kinases, particularly receptor-interacting protein kinase 1 (RIPK1) . This inhibition is crucial for modulating inflammatory responses and has implications in treating conditions associated with excessive inflammation.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits RIPK1 activity in various cell lines. For example, in human cell lines expressing RIPK1, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokine production, including IL-6 and TNF-alpha .
In Vivo Studies
Animal studies further corroborate the in vitro findings. In a model using BALB/c mice, administration of this compound at doses ranging from 33 mg/kg to 300 mg/kg resulted in decreased levels of inflammatory markers post-stimulation with TLR agonists . The results are summarized in Table 1 below.
| Dose (mg/kg) | IL-6 Level (pg/mL) | TNF-alpha Level (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| 33 | 100 | 150 |
| 100 | 70 | 120 |
| 300 | 30 | 80 |
Table 1: Effect of this compound on inflammatory cytokines in BALB/c mice.
Case Study: Autoimmune Disease Models
In a study focusing on autoimmune diseases, this compound was evaluated for its therapeutic potential in lupus models. Mice treated with the compound showed significant improvements in disease markers compared to control groups, indicating its potential as a therapeutic agent for autoimmune conditions .
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. No severe adverse effects were noted during acute toxicity studies in animal models . However, further studies are necessary to fully understand its long-term safety.
Q & A
Q. What are the optimal synthetic routes for trans-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate?
The synthesis typically involves multi-step strategies, including fluorination and protection/deprotection sequences. For example, tert-butyl-protected analogs (e.g., tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate) are synthesized via nucleophilic fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by benzylation. Boc (tert-butoxycarbonyl) protection of the amine group is critical to prevent side reactions during fluorination. Deprotection under acidic conditions (e.g., HCl in dioxane) yields the free amine, which can be further functionalized with benzyl groups via carbamate coupling .
Q. Which analytical techniques are critical for characterizing trans-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate?
- X-ray crystallography : Using SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and confirm stereochemistry .
- NMR spectroscopy : and NMR in deuterated solvents (e.g., DMSO-d) to verify fluorine incorporation and assess purity.
- HPLC-MS : Reverse-phase HPLC coupled with mass spectrometry to monitor reaction progress and detect impurities .
Q. How can researchers ensure regioselectivity during fluorination of the pyrrolidine ring?
Fluorination is often achieved using fluorinating agents like DAST or Selectfluor. Regioselectivity is controlled by steric and electronic factors: the trans-configuration is stabilized by minimizing steric hindrance between the benzyl group and fluorine. Computational modeling (DFT) can predict favorable reaction pathways .
Advanced Research Questions
Q. How can challenges in stereochemical control during synthesis be addressed?
- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) to separate enantiomers.
- Enzymatic resolution : Lipases or esterases can selectively hydrolyze specific stereoisomers.
- Asymmetric catalysis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) in key steps to enforce stereochemistry. Stereoisomers like (3R,4R) and (3S,4S) are distinguishable via their unique CAS numbers, underscoring the need for precise stereochemical validation .
Q. How should researchers evaluate the compound’s stability under physiological conditions for drug development?
Conduct accelerated stability studies:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–10) and analyze degradation products via HPLC.
- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition at elevated temperatures.
- Light sensitivity : Expose to UV-Vis light and monitor photodegradation using LC-MS .
Q. What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?
- Density Functional Theory (DFT) : Calculate energy barriers for fluorination or benzylation steps.
- Molecular docking : Simulate binding interactions with enzymes (e.g., kinases) using software like AutoDock Vina.
- Molecular Dynamics (MD) : Model conformational flexibility in aqueous or lipid environments .
Data Contradiction Analysis
Q. Conflicting reports on fluorination efficiency: How to resolve discrepancies?
- Kinetic studies : Compare reaction rates under varying conditions (e.g., solvent polarity, temperature).
- Isotope labeling : Use -labeled precursors to track fluorination pathways.
- Mechanistic probes : Introduce steric or electronic modifiers (e.g., electron-withdrawing groups) to identify rate-limiting steps .
Q. Divergent NMR results for fluorine chemical shifts: What factors contribute?
- Solvent effects : Deuterated solvents like CDCl vs. DMSO-d can shift signals.
- pH dependence : Protonation of the amine group alters electron density, affecting fluorine shielding.
- Dynamic effects : Conformational exchange at room temperature may broaden peaks; low-temperature NMR can resolve this .
Methodological Recommendations
- Synthetic protocols : Prioritize Boc protection to stabilize the amine during fluorination .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for high-purity yields .
- Safety : Follow guidelines for handling fluorinating agents (e.g., DAST requires anhydrous conditions and PPE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
